molecular formula C15H20N2O2 B2525423 N-((5-cyclopropylpyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034539-45-0

N-((5-cyclopropylpyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2525423
CAS RN: 2034539-45-0
M. Wt: 260.337
InChI Key: SMCBYAFEUKLXCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various heterocyclic compounds has been a subject of interest due to their potential biological applications. In the first paper, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug. This synthesis is part of ongoing research in drug chemistry, aiming to create compounds that can bind nucleotide protein targets . Similarly, the second paper discusses the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines and related compounds through electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides. These reactions involve various reagents and conditions, such as polyphosphoric acid and N-halosuccinimides, to achieve the desired cyclization . The third paper presents the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction. This process involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, followed by coupling with aryl/heteroaryl boronic acids/pinacol esters .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using spectroscopic methods such as NMR and mass spectrometry. In the third paper, Density Functional Theory (DFT) calculations were performed to analyze the electronic properties of the synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. Parameters such as Frontier Molecular Orbitals (FMOs), HOMO-LUMO energy gap, and other reactivity parameters were considered to understand the effect of various substituents on the electronic properties of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological applications. The first paper does not detail specific reactions but focuses on the biological evaluation of the synthesized benzamide derivatives . The second paper provides insight into the cyclization reactions of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, which are key steps in the synthesis of the target compounds . The Suzuki cross-coupling reaction described in the third paper is a pivotal reaction in the synthesis of the pyrazine analogs, showcasing the importance of such reactions in creating compounds with desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure and the nature of their substituents. The DFT calculations in the third paper provide a comprehensive analysis of the electronic and nonlinear optical properties of the synthesized compounds. The study of the HOMO-LUMO energy gap and hyperpolarizability helps in understanding the potential applications of these compounds in electronic and photonic devices. The chemical shifts of 1H NMR were also calculated and compared with experimental values to validate the synthesized structures .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study details the synthesis of related pyrazolopyridine derivatives and their antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents. The synthesis involves Friedländer condensation, showing moderate to good activity against various bacterial strains, suggesting a pathway for developing antimicrobial treatments (Panda, Karmakar, & Jena, 2011).

  • Microwave-assisted synthesis of tetrazolyl pyrazole amides has been reported, highlighting a rapid and efficient method for producing compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities. This technique offers a quicker reaction time compared to conventional methods, which could be applied to the synthesis of related compounds (Hu, Wang, Zhou, & Xu, 2011).

  • Research on heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides provides insight into the chemical behavior of pyrazole-based compounds. This study demonstrates the diversity of possible reactions and the ability to produce various regio-isomeric compounds, which could be relevant for designing new molecules with specific properties (Rudenko et al., 2011).

Potential Applications in Material Science and Biochemistry

  • The synthesis and characterization of iridium tetrazolate complexes have shown significant potential in material science, particularly in color tuning for light-emitting devices. This research illustrates the importance of the ancillary ligand in determining the electronic properties of metal complexes, which could inform the development of optoelectronic materials with customizable emission properties (Stagni et al., 2008).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(13-3-5-19-6-4-13)17-9-11-7-14(10-16-8-11)12-1-2-12/h7-8,10,12-13H,1-6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCBYAFEUKLXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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